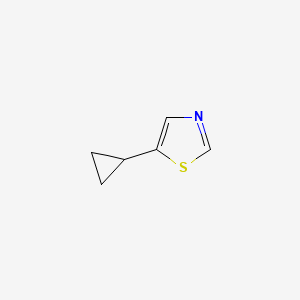![molecular formula C7H2BrCl2N3 B13457122 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine is a heterocyclic compound that contains bromine, chlorine, and nitrogen atoms within its structure. This compound is part of the pyridopyrazine family, which is known for its diverse biological activities and applications in various fields of research.
Méthodes De Préparation
The synthesis of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the preparation of pyrrolopyrazine derivatives often involves cyclization, ring annulation, cycloaddition, and direct C-H arylation . Industrial production methods may involve the use of advanced catalytic processes and optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Cyclization and Annulation: These reactions are commonly used in the synthesis of pyrrolopyrazine derivatives.
Common reagents used in these reactions include hydrazine monohydrate, gold catalysts, and sodium hydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, pyrrolopyrazine derivatives have been shown to inhibit protein kinases, topoisomerase II, and other enzymes involved in cellular processes . These interactions lead to the modulation of various biological pathways, contributing to the compound’s therapeutic effects.
Comparaison Avec Des Composés Similaires
6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine can be compared with other similar compounds, such as:
7-Bromo-2,3-dichloropyrido[2,3-b]pyrazine: This compound has a similar structure but differs in the position of the bromine atom.
Pyrrolopyrazine Derivatives: These compounds share the pyridopyrazine scaffold and exhibit similar biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological properties.
Propriétés
Formule moléculaire |
C7H2BrCl2N3 |
|---|---|
Poids moléculaire |
278.92 g/mol |
Nom IUPAC |
6-bromo-2,3-dichloropyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C7H2BrCl2N3/c8-4-2-1-3-7(12-4)13-6(10)5(9)11-3/h1-2H |
Clé InChI |
LKAZZLBPPMSVBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC2=C1N=C(C(=N2)Cl)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![1-hydroxypyrrolidine-2,5-dione, 2,5-dioxopyrrolidin-1-yl N-[3-(dimethylamino)propyl]carbamate](/img/structure/B13457092.png)



![4-(4-Acetyl-1-piperazinyl)benzo[b]thiophene-2-carboxylic acid](/img/structure/B13457140.png)
